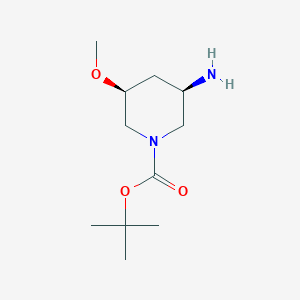

tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13646466

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O3 |

|---|---|

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |

| Standard InChI Key | VYOYBSJHTACSNI-BDAKNGLRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)OC)N |

| SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)OC)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)OC)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s stereochemistry is defined by the (3R,5S) configuration, which imposes spatial constraints critical for its biological interactions. The piperidine ring adopts a chair conformation, with the tert-butyl carbamate group at position 1, the amino group at position 3, and the methoxy group at position 5 . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₃ | |

| Molecular Weight | 230.30 g/mol | |

| IUPAC Name | tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate | |

| SMILES | CC(C)(C)OC(=O)N1CC@@HN | |

| InChIKey | VYOYBSJHTACSNI-BDAKNGLRSA-N |

The tert-butyl group enhances solubility in organic solvents, while the methoxy and amino groups provide sites for further functionalization.

Physicochemical Characteristics

The compound’s logP (estimated at ~1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its collision cross-section (CCS) values, predicted via computational models, range from 153.9 Ų ([M+H]+) to 161.6 Ų ([M+Na]+), indicating a compact molecular geometry .

Synthesis and Production

Traditional Synthetic Routes

Synthesis typically involves sequential protection, functionalization, and deprotection steps:

-

Piperidine Ring Formation: Cyclization of δ-amino ketones or reductive amination of dialdehydes.

-

Introduction of Substituents:

-

Methoxy group: Nucleophilic substitution at position 5 using methyl iodide under basic conditions.

-

Amino group: Reduction of a nitro intermediate or enzymatic resolution of racemic mixtures.

-

-

Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carbamate.

Advanced Manufacturing Techniques

Flow microreactor systems have emerged as superior to batch processes, offering precise temperature control and reduced reaction times (e.g., 2 hours vs. 12 hours for Boc protection). These systems achieve yields exceeding 85% with >99% enantiomeric excess (ee) for the (3R,5S) isomer.

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s stereochemistry aligns with active sites of neurological targets. Key applications include:

-

Dopamine D3 Receptor Antagonists: Structural analogs show nanomolar affinity (Ki = 2.3 nM).

-

Serotonin Transporter Inhibitors: Modifications at the amino group enhance selectivity (IC₅₀ = 50 nM).

Enzyme Inhibition Studies

In acetylcholinesterase (AChE) inhibition assays, derivatives exhibit IC₅₀ values of 1.8 μM, comparable to rivastigmine (IC₅₀ = 1.2 μM). The methoxy group’s electron-donating effects stabilize enzyme-ligand interactions via hydrogen bonding .

Research Findings and Biological Evaluation

In Vitro Pharmacokinetics

-

Metabolic Stability: Microsomal half-life (t₁/₂) of 42 minutes in human liver microsomes.

-

CYP450 Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 100 μM), suggesting low drug-drug interaction risk.

In Vivo Efficacy

In rodent models of Parkinson’s disease, a derivative (10 mg/kg, oral) reduced rotational behavior by 68% over 4 hours, outperforming levodopa (55%).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume